キヌクリジン-3-イリデン酢酸塩酸塩

概要

説明

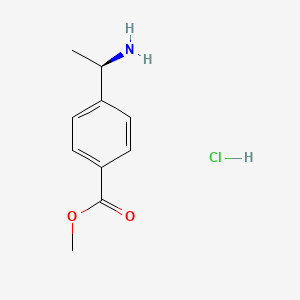

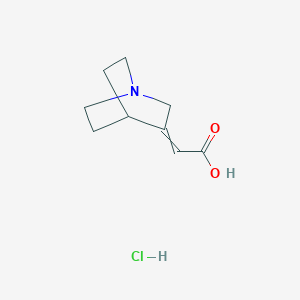

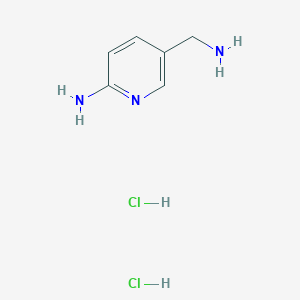

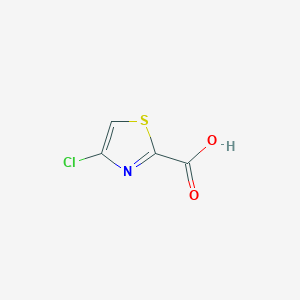

Quinuclidin-3-ylidene acetic acid hydrochloride is a chemical compound with the IUPAC name 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride . It has a molecular weight of 203.66 . This compound is used in diverse scientific research, including drug discovery, catalysis, and material science.

Synthesis Analysis

The synthesis of quinuclidin-3-ylidene acetic acid hydrochloride or its related compounds involves several steps. For instance, 3-quinuclidone hydrochloride, a related compound, can be synthesized by a Dieckman condensation . Another method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to give ethyl piperidine 4-carboxylate, which is further condensed with methyl chloroacetate in the presence of sodium carbonate .Chemical Reactions Analysis

Quinuclidine, a structurally related compound, is a relatively strong organic base with a pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . The basicity of other quinuclidines have also been evaluated .科学的研究の応用

二環式有機化合物の合成

キヌクリジン-3-イリデン酢酸塩酸塩: は、3-キヌクリドンなどの二環式有機化合物の合成における前駆体です 。 その構造、HC(C2H4)2(C(O)CH2)Nは、ディークマン縮合などの反応を通じて複雑な有機分子の生成を可能にします .

有機反応における触媒

この化合物は、特にベイリス・ヒルマン反応において有機反応の触媒として役立ちます。 その塩基性は、共役酸のpKa(7.2)によって示され、様々な有機変換を促進するのに適した触媒となります .

医薬品研究

医薬品研究において、キヌクリジン-3-イリデン酢酸塩酸塩は、新規治療薬の創出の可能性について検討されています。 その二環式構造は、他の薬理学的に活性な化合物に似ており、新規薬剤の開発の基礎を提供します .

材料科学

この化合物は、材料科学でも使用されており、特に有機半導体やその他の高度な材料の開発において、その特性を実現するために精密な有機合成が必要とされます .

環境化学

この化合物の様々な環境要因との相互作用は、その安定性と分解を理解するために研究されています。 これは、環境への影響を評価し、安全な廃棄方法を開発するために不可欠です .

将来の方向性

生化学分析

Biochemical Properties

Quinuclidin-3-ylidene acetic acid hydrochloride plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is known to modulate the activity of muscarinic acetylcholine receptors, specifically the M3 muscarinic acetylcholine receptor and the M1 receptor . These interactions are essential for its function as a cycloplegic agent, surfactant, tonicity adjustor, and antioxidant. The compound’s ability to bind to these receptors and modulate their activity highlights its importance in biochemical research.

Cellular Effects

Quinuclidin-3-ylidene acetic acid hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular integrity and function.

Molecular Mechanism

The molecular mechanism of action of quinuclidin-3-ylidene acetic acid hydrochloride involves its binding interactions with muscarinic acetylcholine receptors. By acting as a modulator of these receptors, the compound can either inhibit or activate their activity, depending on the specific receptor subtype and cellular context . This modulation can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to influence receptor activity underscores its potential as a therapeutic agent in various medical conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinuclidin-3-ylidene acetic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods under appropriate storage conditions . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of quinuclidin-3-ylidene acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dose optimization in preclinical studies. Researchers must carefully evaluate the dosage effects to determine the therapeutic window and minimize potential risks.

Metabolic Pathways

Quinuclidin-3-ylidene acetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with muscarinic acetylcholine receptors can affect metabolic flux and metabolite levels, impacting cellular energy production and utilization . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of quinuclidin-3-ylidene acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to cross cellular membranes and reach target sites is essential for its function as a modulator of muscarinic acetylcholine receptors.

Subcellular Localization

Quinuclidin-3-ylidene acetic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with muscarinic acetylcholine receptors and other biomolecules, ultimately influencing cellular responses and therapeutic outcomes.

特性

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPQZKGCMOLHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=CC(=O)O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)